

# Sumitone Fast Red B: Application Notes and Protocols for Clinical Diagnostics

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## Compound of Interest

Compound Name: Sumitone fast red b

Cat. No.: B1595642

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## Introduction

**Sumitone Fast Red B** is a diazonium salt that serves as a crucial chromogenic substrate in enzyme histochemistry and immunohistochemistry (IHC) for clinical diagnostics.[1] When used in conjunction with a naphthol substrate, it undergoes an azo coupling reaction catalyzed by alkaline phosphatase (AP), resulting in the formation of a vibrant, insoluble red precipitate at the site of enzymatic activity.[2] This distinct red-orange coloration provides excellent contrast, particularly in tissues containing melanin or hemosiderin, where the brown precipitate of 3,3'-diaminobenzidine (DAB) may be obscured. Its utility extends to the detection of various antigens in formalin-fixed, paraffin-embedded (FFPE) tissues, making it a valuable tool for pathologists and researchers in the differential diagnosis of various pathophysiological processes.[3]

## Principle of the Method

The fundamental principle behind the use of **Sumitone Fast Red B** lies in the enzymatic cleavage of a naphthol phosphate substrate by alkaline phosphatase. The liberated naphthol then immediately couples with the diazonium salt, **Sumitone Fast Red B**, to form a stable, brightly colored azo dye. This reaction is highly localized, ensuring precise deposition of the chromogen at the target site, which can be visualized using brightfield microscopy.[2] Furthermore, the reaction product exhibits fluorescence, allowing for analysis with fluorescence microscopy, which can offer enhanced sensitivity.[4]

## Applications in Clinical Diagnostics

**Sumitone Fast Red B** is widely employed in various clinical diagnostic applications, including:

- **Immunohistochemistry (IHC):** It is a preferred chromogen for AP-based IHC detection systems. Its bright red color is particularly advantageous for staining tissues like skin and melanoma, where endogenous pigments can interfere with the interpretation of brown chromogens.<sup>[5]</sup>
- **Enzyme Histochemistry:** Used for the localization of endogenous alkaline phosphatase activity in tissues.
- **In Situ Hybridization (ISH):** Can be utilized as a visualization method in ISH procedures.
- **Double Staining:** The distinct red color of Fast Red B allows for effective multiplex staining in combination with other chromogens, such as DAB (brown) or Vector SG (blue/gray), enabling the simultaneous visualization of multiple targets within the same tissue section.<sup>[6]</sup>

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Sumitone Fast Red B** in a typical IHC workflow. It is important to note that optimal conditions should be determined empirically by the end-user for each specific antibody, tissue type, and detection system.

Parameter	Value/Range	Notes
Primary Antibody Incubation	30-60 minutes at RT or overnight at 4°C	Optimal time and temperature depend on the primary antibody's affinity and concentration.
Secondary Antibody Incubation	30-60 minutes at Room Temperature (RT)	Dependent on the detection system used.
Enzyme Conjugate (Streptavidin-AP) Incubation	20-30 minutes at RT	Follow manufacturer's recommendations for the specific detection kit.
Fast Red B Substrate Preparation	See specific kit instructions	Typically involves mixing a chromogen solution/tablet with a buffer/substrate solution immediately before use. <a href="#">[7]</a> <a href="#">[8]</a>
Working Solution Stability	15-60 minutes	The prepared Fast Red B working solution has limited stability and should be used promptly. <a href="#">[8]</a> <a href="#">[9]</a>
Substrate Incubation Time	10-30 minutes	Monitor color development microscopically to achieve desired staining intensity without increasing background. <a href="#">[8]</a>
Counterstain Incubation	1-10 minutes	Dependent on the counterstain used (e.g., Hematoxylin).

## Experimental Protocols

### Protocol 1: Immunohistochemical Staining of FFPE Sections using Sumitone Fast Red B

This protocol outlines a general procedure for the immunohistochemical detection of a target antigen in formalin-fixed, paraffin-embedded tissue sections using an alkaline phosphatase-

based detection system and **Sumitone Fast Red B** as the chromogen.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)
- Wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST)
- Protein block/normal serum
- Primary antibody
- Biotinylated secondary antibody
- Streptavidin-Alkaline Phosphatase (AP) conjugate
- **Sumitone Fast Red B** chromogen/substrate kit
- Hematoxylin counterstain
- Aqueous mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

- Rinse in distilled water for 5 minutes.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
  - Rinse slides with wash buffer.
- Blocking:
  - Incubate sections with a protein block or 5% normal serum from the species of the secondary antibody for 20-30 minutes at room temperature to block non-specific binding sites.
- Primary Antibody Incubation:
  - Drain the blocking solution (do not rinse).
  - Apply the primary antibody, diluted to its optimal concentration in antibody diluent, to the tissue sections.
  - Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
  - Rinse slides with wash buffer (3 changes for 5 minutes each).
- Secondary Antibody Incubation:
  - Apply the biotinylated secondary antibody.
  - Incubate for 30 minutes at room temperature.
  - Rinse slides with wash buffer (3 changes for 5 minutes each).
- Enzyme Conjugate Incubation:
  - Apply the Streptavidin-AP conjugate.

- Incubate for 30 minutes at room temperature.
- Rinse slides with wash buffer (3 changes for 5 minutes each).
- Chromogen Reaction:
  - Prepare the **Sumitone Fast Red B** working solution according to the manufacturer's instructions immediately before use.
  - Apply the Fast Red B solution to the tissue sections.
  - Incubate for 10-20 minutes at room temperature. Monitor the color development under a microscope.
  - Rinse gently with distilled water to stop the reaction.
- Counterstaining:
  - Immerse slides in hematoxylin for 1-5 minutes.
  - Rinse thoroughly with tap water.
  - "Blue" the sections in a suitable buffer or tap water.
  - Rinse with distilled water.
- Dehydration and Mounting:
  - Crucially, the Fast Red B precipitate is soluble in alcohol. Therefore, do not dehydrate through graded alcohols and xylene.
  - Coverslip the slides using an aqueous mounting medium.

#### Expected Results:

- Positive Staining: Bright red precipitate at the site of the target antigen.
- Nuclei: Blue (from hematoxylin counterstain).

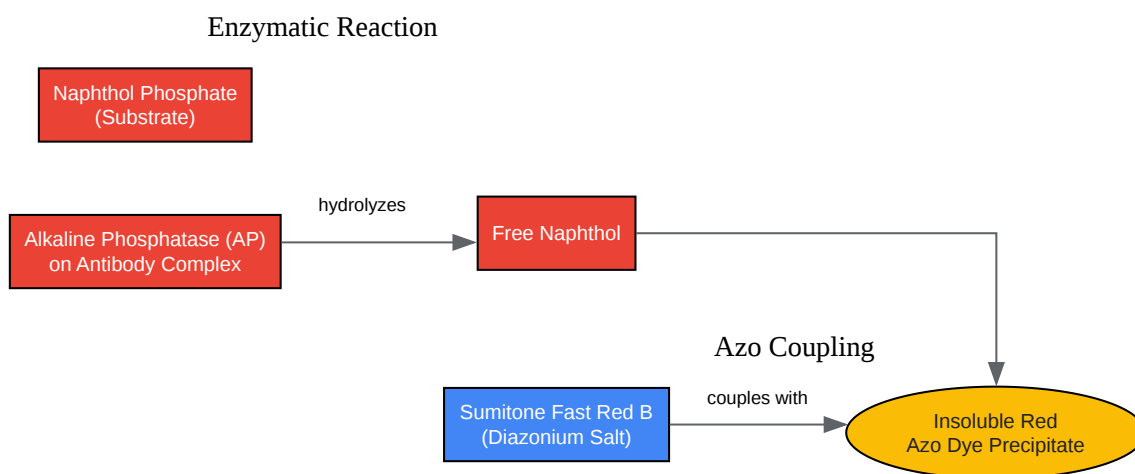
- Background: Clean, with minimal non-specific staining.

## Visualizations



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Caption: Immunohistochemistry workflow using **Sumitone Fast Red B**.



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Caption: **Sumitone Fast Red B** reaction mechanism.

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